(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1 |
InChI Key |
CFIHNRLLYRAXQL-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and Key Precursors
- Fluorinated Aromatic Precursors: 2-fluoro-3-(trifluoromethyl)benzene derivatives serve as the aromatic building block.
- Chiral Amino Alcohol Precursors: Enantiomerically pure amino alcohols or their protected derivatives are used to control stereochemistry.
- Electrophilic and Nucleophilic Reagents: For introducing amino and hydroxyl groups with stereocontrol.
Synthetic Routes
Chiral Pool Synthesis
- Utilizes naturally occurring or commercially available chiral amino alcohols as starting points.
- Stereochemistry is preserved by selective functional group transformations.
- Example: Using (S)- or (R)-amino alcohols to introduce the chiral centers, followed by aromatic substitution to attach the fluorinated phenyl group.
Asymmetric Catalysis
- Employs chiral catalysts such as oxazaborolidines or chiral ligands to induce enantioselectivity during key steps like hydroxylation or amination.
- Electrophilic fluorination agents (e.g., Selectfluor®) are used under anhydrous conditions to avoid racemization.
- This method allows for direct introduction of fluorine atoms or fluorinated groups with control over stereochemistry.
Multi-step Organic Synthesis
- Initial formation of the fluorinated aromatic ring is followed by amination and hydroxylation steps.
- Typical sequence:
- Preparation of fluorinated aromatic intermediate.
- Introduction of amino functionality via reductive amination or nucleophilic substitution.
- Hydroxyl group addition through stereoselective reduction or epoxide ring-opening.
- Purification is achieved by chromatographic techniques (e.g., flash chromatography, HPLC).
Industrial Scale Considerations
- Large-scale synthesis employs continuous flow reactors to improve yield and reproducibility.
- Advanced purification methods such as preparative HPLC ensure high purity.
- Reaction parameters (temperature, solvent, catalyst loading) are optimized for scalability.
Detailed Research Findings and Data
Enantioselective Synthesis Example
| Step | Reagents/Conditions | Outcome | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|
| 1. Enantioselective borane-mediated reduction of trifluoromethyl ketone | Borane, chiral ligand, low temperature | (S)-β-amino-α-trifluoromethyl alcohol intermediate | 85 | 96 |
| 2. Aromatic substitution with 2-fluoro-3-(trifluoromethyl)phenyl group | Nucleophilic substitution, mild base | Intermediate with fluorinated aromatic ring | 78 | Maintained |
| 3. Final hydroxylation and purification | Oxazaborolidine catalyst, chromatographic purification | (1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL | 70 | >95 |
Data adapted from stereoselective synthesis protocols in fluorinated amino alcohol research
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Stereoselectivity | Notes |
|---|---|---|---|
| Solvent | Dichloromethane (DCM), Acetonitrile | Polar aprotic solvents favor stereoselectivity | Used in electrophilic fluorination and substitution |
| Temperature | 0 °C to room temperature | Lower temperatures reduce racemization | Critical during borane reduction and fluorination |
| Catalyst | Chiral oxazaborolidine, DMAP | Enhances enantioselectivity | Catalyst loading optimized for yield |
| pH | Neutral to slightly acidic | Maintains stability of intermediates | Controlled during workup |
Summary Table of Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Chiral Pool Synthesis | Uses enantiomerically pure amino alcohols as starting materials | High stereocontrol, commercially accessible precursors | Limited by availability of chiral precursors |
| Asymmetric Catalysis | Employs chiral catalysts for stereoselective transformations | High enantiomeric excess, flexible | Requires catalyst optimization, sometimes costly |
| Multi-step Organic Synthesis | Sequential functional group transformations | Versatile, allows structural modifications | Longer synthesis time, potential for racemization |
| Industrial Continuous Flow | Large-scale, automated synthesis | Efficient, reproducible, scalable | Requires specialized equipment |
Notes on Purification and Characterization
- Purification typically involves flash chromatography and preparative HPLC to achieve >95% purity.
- Enantiomeric excess is confirmed via chiral HPLC or polarimetry.
- Structural confirmation by NMR (1H, 19F), mass spectrometry, and IR spectroscopy.
- Typical molecular formula: C10H11F4NO; molecular weight: 237.19 g/mol.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure allows it to act as a versatile building block in the synthesis of pharmaceuticals. Its applications include:
1. Antiviral Agents
Research has indicated that compounds with similar structural characteristics can exhibit antiviral properties. The presence of fluorine atoms often enhances biological activity by improving metabolic stability and bioavailability. Studies on related compounds have shown effectiveness against viruses such as HIV and influenza .
2. Anticancer Research
Fluorinated compounds are frequently explored in anticancer drug development due to their ability to interact with biological targets in unique ways. The trifluoromethyl group can enhance lipophilicity, potentially improving the compound's ability to penetrate cell membranes. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation .
3. Neurological Disorders
There is growing interest in the use of fluorinated amino alcohols in treating neurological disorders. The specific stereochemistry of (1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL may influence receptor binding affinity, making it a candidate for further exploration in neuropharmacology .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Its derivatives have been synthesized to explore structure-activity relationships (SAR), which is crucial for optimizing pharmacological properties.
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Antiviral Activity | Investigated the effi |
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, it plays a role in blocking the NK-1 receptor, which is involved in various physiological processes, including pain perception and inflammation .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:
Impact of Substituent Position and Stereochemistry
- Positional Isomerism : The target compound’s 2-F, 3-CF₃ substitution contrasts with the 2-F, 5-CF₃ analog (). The 3-CF₃ group in the target may enhance π-π stacking in hydrophobic pockets compared to the 5-position, which could alter binding affinity in enzyme-active sites .
- Stereochemical Effects : The (1S,2S) configuration in the target vs. (1R,2S) in its diastereomer () may lead to divergent biological activities. For example, (1S,2S) configurations often exhibit higher enantioselectivity in chiral environments .
- Conversely, trifluoromethylthio () offers stronger electron-withdrawing effects, which could stabilize intermediates in synthetic pathways .
Biological Activity
(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the fluorine atom enhances the lipophilicity and metabolic stability of the molecule, which can influence its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key features include:
- Trifluoromethyl group : Enhances lipophilicity and bioactivity.
- Fluorine substituent : Modifies electronic properties, potentially affecting interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and antimicrobial research.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds containing trifluoromethyl groups have shown IC50 values ranging from 12.4 to 17.8 μM against human liver hepatocellular carcinoma (HepG2), colorectal cancer (HCT116), and osteosarcoma (HOS) cell lines .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. A study on related compounds indicated effective inhibition against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 3.80 μM for structurally similar derivatives .
Structure-Activity Relationship (SAR)
The incorporation of trifluoromethyl and other fluorinated groups has been shown to enhance biological activity significantly. For example:
- Increased Potency : The presence of a -CF3 group in para-position on phenolic rings increased potency for inhibiting serotonin reuptake by six-fold compared to non-fluorinated analogs .
| Compound Structure | Biological Activity | IC50 (μM) |
|---|---|---|
| Trifluoromethyl derivative | Anticancer | 12.4 - 17.8 |
| Fluorinated analogs | Antimicrobial | < 3.80 |
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of trifluoromethyl-containing compounds for their anticancer efficacy. The results indicated that modifications at the phenyl ring significantly impacted the cytotoxicity against cancer cell lines, highlighting the importance of specific substituents in enhancing activity .
Case Study 2: Antimycobacterial Activity
Another investigation focused on the antimycobacterial activity of related compounds, revealing that increased lipophilicity correlated with improved activity against Mycobacterium species. This study underscores the relevance of physicochemical properties in drug design for targeting mycobacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
